S-(-)-Etomidate

Description

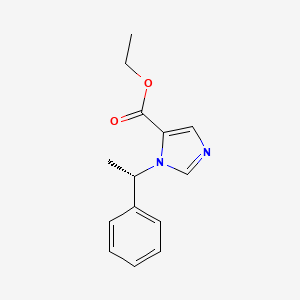

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKDXXFDDZOKR-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56649-47-9 |

Source

|

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1S)-1-phenylethyl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-(-)-Etomidate: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomidate, a potent intravenous anesthetic agent, exists as two enantiomers: the pharmacologically active R-(+)-etomidate and the significantly less active S-(-)-etomidate.[1] This document provides an in-depth technical exploration of the chemical structure and synthesis of this compound. While the R-(+)-enantiomer is the clinically utilized form, understanding the synthesis and properties of the S-(-)-isomer is crucial for comprehensive stereochemical studies, pharmacological research, and the development of novel anesthetic agents with improved safety profiles. This guide delves into the stereospecific nuances of the etomidate molecule, outlines established and potential synthetic pathways to access the S-(-)-enantiomer, and discusses the analytical techniques pertinent to its characterization.

Introduction: The Significance of Stereochemistry in Etomidate's Pharmacology

Etomidate, chemically known as ethyl 1-((R)-1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral molecule possessing a single stereocenter at the α-carbon of the phenylethyl group.[2] This chirality gives rise to two enantiomers, R-(+)-etomidate and this compound. The anesthetic and hypnotic effects of etomidate are almost exclusively attributed to the R-(+)-enantiomer, which is approximately 10 to 20 times more potent than its S-(-)-counterpart.[2] The primary mechanism of action for R-(+)-etomidate involves the positive modulation of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[1]

The profound difference in pharmacological activity between the enantiomers underscores the critical importance of stereochemistry in drug design and development. While this compound is considered the inactive enantiomer in terms of anesthetic properties, its availability is essential for:

-

Pharmacological Profiling: Serving as a negative control in studies to elucidate the precise molecular interactions of R-(+)-etomidate with its biological targets.

-

Toxicology Studies: Assessing any potential off-target effects or unique toxicological properties of the S-(-)-enantiomer.

-

Analytical Standards: Acting as a reference standard for the development and validation of enantioselective analytical methods to ensure the stereochemical purity of clinically used R-(+)-etomidate.

This guide will therefore focus on the chemical intricacies and synthetic strategies pertaining to the S-(-)-enantiomer of etomidate.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below. It consists of a central imidazole ring substituted at the N-1 position with a (S)-1-phenylethyl group and at the C-5 position with an ethyl carboxylate group.

Molecular Formula: C₁₄H₁₆N₂O₂

Molar Mass: 244.29 g/mol

| Property | Value | Source |

| IUPAC Name | Ethyl 1-((S)-1-phenylethyl)-1H-imidazole-5-carboxylate | N/A |

| Appearance | Likely a crystalline solid or oil | [3] |

| Melting Point | 67 °C (for the R-(+)-enantiomer) | [4] |

| Boiling Point | 392 °C (for the R-(+)-enantiomer) | [4] |

| pKa | 4.2 (for the R-(+)-enantiomer) | [2] |

| Protein Binding | ~76% (for the R-(+)-enantiomer) | [4] |

Note: Physicochemical data for the S-(-)-enantiomer is not as readily available as for the clinically used R-(+)-enantiomer. The values for the racemate or the R-(+)-enantiomer are often used as an approximation.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic Etomidate

This classical approach involves the synthesis of a racemic mixture of etomidate, followed by separation of the enantiomers.

A common route to racemic etomidate involves the N-alkylation of an imidazole derivative with a racemic 1-phenylethyl halide, followed by functional group manipulations. A key intermediate in several reported syntheses is a 2-mercaptoimidazole derivative, which is subsequently desulfurized.

Experimental Protocol: Synthesis of Racemic Ethyl 2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxylate

This protocol is adapted from methodologies described for related imidazole syntheses.[3]

-

Step 1: Preparation of Ethyl 2-(N-(1-phenylethyl)formamido)acetate: Racemic 1-phenylethylamine is reacted with ethyl chloroacetate to yield ethyl 2-((1-phenylethyl)amino)acetate. This secondary amine is then formylated using formic anhydride or a similar formylating agent to produce ethyl 2-(N-(1-phenylethyl)formamido)acetate.

-

Step 2: Ring Closure to the Mercaptoimidazole: The formylated intermediate undergoes a base-catalyzed cyclization in the presence of an ester (e.g., ethyl formate) and a thiocyanate salt (e.g., potassium thiocyanate) to form the 2-mercaptoimidazole ring.

Experimental Protocol: Desulfurization to Racemic Etomidate

The desulfurization of the 2-mercapto group is a critical step to yield the final etomidate structure.

-

Step 1: Oxidation and Removal of Sulfur: The 2-mercaptoimidazole intermediate is dissolved in an alkaline aqueous solution (e.g., sodium hydroxide or potassium hydroxide solution).[5]

-

Step 2: Reaction with an Oxidizing Agent: An oxidizing agent, such as hydrogen peroxide or nitric acid in the presence of sodium nitrite, is added under controlled temperature.[3][5]

-

Step 3: Workup and Purification: The reaction is quenched, and the pH is adjusted to be alkaline. The racemic etomidate is then extracted with an organic solvent, and the crude product is purified by column chromatography.[5]

The separation of the R-(+)- and S-(-)-enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution using a Chiral Acid

-

Step 1: Hydrolysis of the Ester: The racemic etomidate is hydrolyzed to the corresponding carboxylic acid.

-

Step 2: Diastereomeric Salt Formation: The racemic carboxylic acid is treated with an enantiomerically pure chiral base, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, to form diastereomeric salts.[6]

-

Step 3: Fractional Crystallization: The diastereomeric salts are separated based on their different solubilities through fractional crystallization.[6]

-

Step 4: Liberation of the Enantiopure Acid: The separated diastereomeric salt corresponding to the S-(-)-enantiomer is treated with an acid to liberate the enantiomerically pure this compound carboxylic acid.

-

Step 5: Esterification: The purified S-(-)-carboxylic acid is then esterified (e.g., using ethanol saturated with HCl gas) to yield this compound.[6]

Diagram: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of racemic etomidate.

Asymmetric Synthesis of this compound

Asymmetric synthesis offers a more elegant and efficient approach to directly obtain the desired enantiomer, avoiding the need for resolution. This typically involves the use of a chiral starting material or a chiral catalyst.

The most straightforward asymmetric synthesis of this compound utilizes enantiomerically pure (S)-(-)-1-phenylethylamine as a starting material.

Experimental Protocol: Asymmetric Synthesis from (S)-(-)-1-Phenylethylamine

This protocol mirrors the synthesis of racemic etomidate but begins with the enantiomerically pure amine.

-

Step 1: N-Alkylation of Ethyl 2-isocyanoacetate: (S)-(-)-1-phenylethylamine is reacted with a suitable imidazole precursor. A common method is the reaction with ethyl 2-isocyanoacetate and subsequent cyclization.

-

Step 2: Construction of the Imidazole Ring: The resulting intermediate is then cyclized to form the imidazole ring, yielding this compound. The specific reagents and conditions for this cyclization can vary.

An alternative approach involves the N-alkylation of a pre-formed imidazole ester.

-

Step 1: Preparation of a Chiral Leaving Group: (S)-(-)-1-phenylethanol can be converted to a suitable electrophile, such as (S)-1-phenylethyl bromide or a mesylate.

-

Step 2: N-Alkylation of an Imidazole Ester: The sodium salt of ethyl 1H-imidazole-5-carboxylate is reacted with the chiral electrophile. This reaction can sometimes be low-yielding.[3]

Diagram: Asymmetric Synthesis Workflow

Caption: General workflow for the asymmetric synthesis of this compound.

Analytical Characterization

The successful synthesis of this compound requires rigorous analytical characterization to confirm its identity, purity, and enantiomeric excess.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the structure of etomidate.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound, confirming the correct molecular formula.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric purity of the final product. A chiral stationary phase is used to separate the R-(+)- and S-(-)-enantiomers, allowing for the quantification of the enantiomeric excess (e.e.).

-

Polarimetry: The specific rotation of the purified this compound can be measured and compared to literature values (if available) to confirm the stereochemical identity.

Conclusion

The synthesis of this compound, while not intended for clinical use, is a vital undertaking for the advancement of anesthetic pharmacology and drug discovery. Both chiral resolution of racemic mixtures and asymmetric synthesis from chiral precursors are viable strategies to obtain this enantiomer. The availability of enantiomerically pure this compound enables researchers to conduct precise stereochemical investigations, thereby contributing to a deeper understanding of the structure-activity relationships of etomidate and paving the way for the design of safer and more effective anesthetic agents. The methodologies and analytical techniques detailed in this guide provide a comprehensive framework for the successful synthesis and characterization of this compound for research purposes.

References

-

Pejo, E., et al. (2014). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Anesthesiology. Available at: [Link]

-

Wikipedia. (n.d.). Etomidate. In Wikipedia. Retrieved January 25, 2026, from [Link]

- U.S. Patent No. 10,392,352. (2019). Etomidate derivative and intermediate, preparation method and use thereof. Google Patents.

-

Wahr, J. A., & Borders, H. E. (2023). Etomidate. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Janssen, C. G. M., et al. (1986). Synthesis of (R)‐(+)‐3H‐etomidate. Journal of Labelled Compounds and Radiopharmaceuticals, 23(7), 785-789. Available at: [Link]

-

Forman, S. A. (2011). Clinical and Molecular Pharmacology of Etomidate. Anesthesiology, 114(3), 695-707. Available at: [Link]

- European Patent No. EP 3210976 A1. (2017). Etomidate analogues with improved pharmacokinetic and pharmacodynamic properties. Google Patents.

- Chinese Patent No. CN116265442A. (2023). Preparation method of etomidate. Google Patents.

-

Raines, D. E. (2015). The Pharmacology of Etomidate and Etomidate Derivatives. Anesthesiology Clinics, 33(3), 479-493. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of etomidate. Retrieved January 25, 2026, from [Link]

Sources

- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etomidate - Wikipedia [en.wikipedia.org]

- 5. CN116265442A - Preparation method of etomidate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Characteristics of the S-(-)-Etomidate Enantiomer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Etomidate, a potent intravenous anesthetic, exists as two enantiomers, (R)-(+)-etomidate and (S)-(-)-etomidate. The commercially available formulation for clinical use is the single (R)-(+)-enantiomer due to its significantly higher hypnotic potency.[1] This guide provides a comprehensive technical overview of the less active S-(-)-enantiomer, a compound of significant interest in stereochemical research, impurity profiling, and the broader understanding of anesthetic mechanisms. We will delve into the stereoselective synthesis and resolution, comparative pharmacology and toxicology, and the analytical methodologies crucial for the enantiomeric distinction of etomidate. This document is intended to serve as a resource for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design and interpretation.

Introduction: The Significance of Chirality in Etomidate's Profile

Etomidate, chemically known as ethyl 3-[(1R)-1-phenylethyl]imidazole-5-carboxylate for the active isomer, possesses a single chiral center at the α-carbon of the phenylethyl group.[2] This stereocenter dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with biological targets. While (R)-(+)-etomidate is a potent hypnotic agent, the (S)-(-)-enantiomer is characterized by a markedly lower anesthetic efficacy.[3] The study of S-(-)-etomidate is crucial for several reasons:

-

Understanding Structure-Activity Relationships (SAR): Comparing the two enantiomers provides invaluable insight into the specific structural requirements for potent activity at the GABAA receptor, the primary molecular target for etomidate's anesthetic effects.

-

Impurity Profiling: In the synthesis of enantiopure (R)-(+)-etomidate, the S-(-)-enantiomer is a potential chiral impurity. Robust analytical methods are therefore essential for its detection and quantification to ensure the safety and efficacy of the final drug product.

-

Toxicological Benchmarking: The differential toxicological profiles of the enantiomers, particularly concerning adrenocortical suppression, inform the development of safer anesthetic agents.

This guide will explore these facets in detail, providing a holistic view of the this compound enantiomer from its creation to its biological effects.

Stereoselective Synthesis and Resolution of this compound

The acquisition of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis starting from a chiral precursor, or the resolution of a racemic mixture.

Stereoselective Synthesis

The most direct approach to synthesizing this compound is to employ a synthetic route that begins with the corresponding S-configured chiral starting material. The synthesis of the clinically used R-(+)-etomidate typically starts from (R)-(+)-α-methylbenzylamine.[4] By analogy, the synthesis of this compound can be achieved by utilizing (S)-(-)-α-methylbenzylamine as the chiral precursor.

Rationale for Experimental Choices: The use of a chiral starting material is a highly efficient strategy for obtaining the desired enantiomer, as it avoids the formation of a racemic mixture that would require subsequent separation. This approach leverages the pre-existing stereocenter to direct the stereochemistry of the final product, often with high enantiomeric excess.

Experimental Protocol: Stereoselective Synthesis of this compound (Adapted from R-(+)-Etomidate Synthesis)

-

N-Alkylation: (S)-(-)-α-methylbenzylamine is reacted with ethyl chloroacetate in the presence of a non-nucleophilic base (e.g., triethylamine) and a suitable solvent (e.g., toluene). This step forms (S)-(-)-N-(α-methylbenzyl)glycine ethyl ester. The base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.

-

Formylation: The secondary amine of the product from step 1 is formylated using a formylating agent such as ethyl formate.

-

Cyclization: The formylated intermediate is then cyclized with potassium thiocyanate to form the 2-mercaptoimidazole ring.

-

Desulfurization: The mercapto group is removed via oxidative desulfurization, typically using an oxidizing agent in an alkaline aqueous solution, to yield this compound.[5]

Resolution of Racemic Etomidate Precursors

An alternative to stereoselective synthesis is the resolution of a racemic intermediate, such as racemic 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. This method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated.

Rationale for Experimental Choices: Diastereomers possess different physical properties, including solubility, which allows for their separation by classical techniques like fractional crystallization.[6] The choice of resolving agent is critical and is often determined empirically to find one that forms well-defined crystals with one of the diastereomeric salts.

Experimental Protocol: Resolution of Racemic 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid

-

Diastereomeric Salt Formation: The racemic carboxylic acid precursor is dissolved in a suitable solvent and treated with an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine.[7] This reaction forms a pair of diastereomeric salts.

-

Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled, to induce the crystallization of the less soluble diastereomeric salt. This salt is then isolated by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid to protonate the chiral amine resolving agent, and the free S-(-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is extracted into an organic solvent.

-

Esterification: The purified carboxylic acid is then esterified (e.g., using ethanol and a catalytic amount of acid) to yield this compound.

Analytical Methods for Enantiomeric Separation

The accurate quantification of the enantiomeric purity of etomidate is paramount for both quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this separation.

Rationale for Experimental Choices: Chiral stationary phases are designed with a chiral selector that interacts differentially with the two enantiomers, leading to different retention times and thus, separation.[8] The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including etomidate.[9]

Experimental Protocol: Chiral HPLC Separation of Etomidate Enantiomers

-

Column: CHIRALPAK AD-H (or a similar polysaccharide-based chiral column).[9]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (e.g., 80:20 v/v).[9] The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

-

Detection: UV detection at a wavelength where etomidate has significant absorbance, such as 242 nm.[9]

-

Sample Preparation: The etomidate sample is dissolved in the mobile phase or a compatible solvent.

The following diagram illustrates a typical workflow for the chiral analysis of etomidate.

Comparative Pharmacology and Toxicology

The pharmacological and toxicological profiles of the etomidate enantiomers are markedly different, underscoring the stereospecificity of their biological interactions.

Pharmacodynamics: Interaction with GABAA Receptors

The primary mechanism of action for etomidate's anesthetic effects is the positive allosteric modulation of the GABAA receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[9] Both enantiomers interact with the GABAA receptor, but with significantly different potencies.

-

(R)-(+)-Etomidate: Is a potent modulator of the GABAA receptor, significantly increasing the receptor's sensitivity to GABA.[1]

-

(S)-(-)-Etomidate: Also modulates the GABAA receptor but is approximately 10 to 20 times less potent than the R-(+) enantiomer.[3]

The following table summarizes the comparative hypnotic potencies of the etomidate enantiomers.

| Enantiomer | Hypnotic Potency (EC50 in tadpoles) | Reference |

| (R)-(+)-Etomidate | 3.4 ± 0.1 µM | [1] |

| (S)-(-)-Etomidate | 57 ± 1 µM | [1] |

The diagram below illustrates the differential modulation of the GABAA receptor by the etomidate enantiomers.

Toxicology: Adrenocortical Suppression

A significant and clinically limiting side effect of etomidate is the suppression of adrenocortical steroid synthesis through the reversible inhibition of the enzyme 11β-hydroxylase.[2] This enzyme is critical for the production of cortisol. This adverse effect is also stereoselective.

-

(R)-(+)-Etomidate: Is a potent inhibitor of 11β-hydroxylase.

-

(S)-(-)-Etomidate: Also inhibits 11β-hydroxylase, but is significantly less potent than the R-(+) enantiomer.

The reduced adrenocortical suppression of the S-(-)-enantiomer, while still present, highlights the potential for designing novel etomidate analogs with an improved safety profile.

Clinical and Future Perspectives

While this compound has no direct clinical application due to its low hypnotic potency, its study remains vital. As a well-characterized "less-active" stereoisomer, it serves as an essential tool in pharmacological research to probe the specific interactions of anesthetics with their targets. Furthermore, the development of novel etomidate analogs with reduced adrenocortical suppression often involves modifications at or near the chiral center, making the understanding of the S-(-)-enantiomer's properties foundational to these efforts.

Conclusion

The S-(-)-enantiomer of etomidate, while pharmacologically less potent than its R-(+)-counterpart, is a molecule of significant scientific importance. Its study provides a deeper understanding of the stereochemical requirements for anesthetic action and toxicity. The methodologies for its synthesis, resolution, and analysis are crucial for both fundamental research and the quality control of its clinically used enantiomer. As the field of anesthetic development continues to evolve, the lessons learned from the "inactive" enantiomer will undoubtedly contribute to the design of safer and more effective drugs.

References

- CN116265442A - Preparation method of etomidate - Google P

-

Determination of enantiomeric impurity of etomidate by high performance liquid chromatography - ResearchGate. (URL: [Link])

-

Etomidate - Wikipedia. (URL: [Link])

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. (URL: [Link])

-

Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed. (URL: [Link])

-

Methodology for the analysis of etomidate and its enantiomer by HPLC - Pharmacia. (URL: [Link])

-

Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - NIH. (URL: [Link])

-

Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor - ResearchGate. (URL: [Link])

-

Synthesis of (R)‐(+)‐3H‐etomidate - ResearchGate. (URL: [Link])

-

APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN - ResearchGate. (URL: [Link])

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])

-

Clinical and Molecular Pharmacology of Etomidate - PMC - PubMed Central. (URL: [Link])

-

Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment - PubMed. (URL: [Link])

-

Chiral resolution of dl-leucine via salifying tartaric acid derivatives - RSC Publishing. (URL: [Link])

-

Cost-Effective Chiral Separation by Preparative HPLC - YMC America, Inc. (URL: [Link])

-

1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID - PubChem. (URL: [Link])

-

Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

Sources

- 1. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etomidate - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN116265442A - Preparation method of etomidate - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]

The Stereoselective Hypnotic Activity of Etomidate: A Technical Guide to S-(-)- and R-(+)-Enantiomers

This in-depth technical guide provides a comprehensive analysis of the stereoselective hypnotic activity of etomidate, focusing on the differential pharmacological effects of its S-(-) and R-(+)-enantiomers. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, experimental validation, and clinical implications of etomidate's chirality.

Executive Summary

Etomidate, a potent intravenous hypnotic agent, exists as two stereoisomers: R-(+)-etomidate and S-(-)-etomidate. It is the R-(+)-enantiomer that is used clinically and is responsible for the desirable hypnotic effects.[1] This guide elucidates the profound impact of stereochemistry on etomidate's interaction with its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor, leading to a significant difference in hypnotic potency between the two enantiomers. We will explore the underlying molecular principles, present detailed experimental protocols for assessing hypnotic activity and receptor modulation, and provide a quantitative comparison of the two isomers.

The Principle of Chirality in Etomidate's Hypnotic Action

Etomidate possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers. This seemingly subtle structural difference has profound consequences for the drug's pharmacological activity. The R-(+) isomer exhibits significantly greater hypnotic potency, approximately 10-fold that of the S-(-) isomer.[2] This stereoselectivity is a hallmark of a specific drug-receptor interaction, arguing against non-specific mechanisms of action and pointing towards a highly defined binding site.

The primary mechanism of etomidate's hypnotic effect is the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3][4] Etomidate enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability and inducing a state of hypnosis.

Molecular Mechanism: A Stereospecific Interaction with the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, with etomidate binding at a specific site at the interface between the α and β subunits.[3][5][6] This binding is highly stereoselective.

The R-(+)-enantiomer fits optimally into this binding pocket, forming more favorable interactions with key amino acid residues. This results in a more profound conformational change in the receptor, leading to a greater potentiation of the GABA-induced chloride current.[1] In contrast, the S-(-)-enantiomer, due to its different spatial arrangement, binds with lower affinity and is less effective at modulating the receptor's function.

dot

Caption: GABA-A Receptor Signaling Pathway for R-(+)-Etomidate.

Quantitative Comparison of S-(-)- and R-(+)-Etomidate Activity

The differential effects of the etomidate enantiomers can be quantified through various in vitro and in vivo assays. The following table summarizes key pharmacological parameters.

| Parameter | This compound | R-(+)-Etomidate | Fold Difference (R/S) | Reference(s) |

| Hypnotic Potency (ED50, Loss of Righting Reflex in tadpoles) | 57 ± 1 µM | 3.4 ± 0.1 µM | ~17 | [1] |

| GABA-A Receptor Potentiation (EC50) | Less potent | More potent | ~10 | [7] |

| Direct GABA-A Receptor Activation (EC50) | Higher EC50 | Lower EC50 (e.g., 33 ± 3 µM) | Varies | [8] |

| Inhibition of [3H]azietomidate binding (IC50) | Higher IC50 | 30 µM | Varies | [4][6] |

Experimental Protocols for Assessing Hypnotic Activity

In Vivo Assessment: The Loss of Righting Reflex (LORR) Assay

The LORR assay is a standard and reliable method for assessing the hypnotic potency of anesthetic agents in rodents.[9]

Objective: To determine the dose-dependent hypnotic effect of S-(-)- and R-(+)-etomidate by measuring the loss of the righting reflex.

Methodology:

-

Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the testing environment for at least one hour before the experiment to minimize stress.

-

Drug Administration: Prepare sterile solutions of S-(-)- and R-(+)-etomidate in a suitable vehicle (e.g., propylene glycol). Administer the designated dose via intravenous (IV) injection into the lateral tail vein.

-

Assessment of LORR: Immediately after injection, place the animal in a supine position in a clear observation chamber. The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a predefined time, typically 30 seconds.[10]

-

Data Collection: Record the presence or absence of the righting reflex for each animal at each dose. The duration of LORR (the time from the loss of the reflex until its return) can also be measured.

-

Data Analysis: Calculate the ED50 (the dose required to produce LORR in 50% of the animals) for each enantiomer using probit analysis.

dot

Caption: Loss of Righting Reflex (LORR) Experimental Workflow.

In Vitro Assessment: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The TEVC technique allows for the direct measurement of ion channel activity in response to drug application, providing a powerful tool to study the effects of etomidate enantiomers on GABA-A receptors.[11][12]

Objective: To characterize the potentiation of GABA-induced currents by S-(-)- and R-(+)-etomidate on expressed GABA-A receptors.

Methodology:

-

Oocyte Preparation: Surgically harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2) into the oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.[2]

-

-

Drug Application:

-

Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC5-EC10).

-

Co-apply the same concentration of GABA with varying concentrations of either S-(-)- or R-(+)-etomidate.

-

-

Data Acquisition and Analysis:

-

Record the potentiation of the GABA-induced current in the presence of each etomidate enantiomer.

-

Construct concentration-response curves and calculate the EC50 for potentiation for each isomer.

-

Clinical Significance and Future Directions

The marked stereoselectivity of etomidate's hypnotic activity underscores the importance of chirality in drug design and development. The clinical use of the pure R-(+)-enantiomer maximizes therapeutic efficacy while minimizing potential off-target effects that might be associated with the S-(-) isomer.

A significant drawback of etomidate is its transient suppression of adrenal steroid synthesis, an effect that is also stereoselective, with the S-(-) isomer being a less potent inhibitor.[13] This has spurred the development of etomidate analogs with reduced adrenocortical side effects while retaining the favorable hypnotic and hemodynamic properties of R-(+)-etomidate. Understanding the precise molecular interactions that govern the stereoselectivity of both hypnotic activity and adrenal suppression is crucial for the rational design of safer and more effective anesthetic agents.

Conclusion

The hypnotic activity of etomidate is profoundly and stereoselectively dictated by the R-(+)-enantiomer. This stereoselectivity arises from a specific, high-affinity interaction with the GABA-A receptor. The in-depth understanding of this molecular mechanism, supported by robust in vivo and in vitro experimental data, provides a clear rationale for the clinical use of the single R-(+)-isomer and serves as a critical foundation for the development of next-generation anesthetic drugs with improved safety profiles.

References

-

Akk, G., Li, P., Bracamontes, J., & Steinbach, J. H. (2009). GABAA Receptor Modulation by Etomidate Analogues. Anesthesiology, 111(5), 1037–1046. [Link]

-

Belelli, D., Lambert, J. J., Peters, J. A., Wafford, K., & Hales, T. G. (1997). The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid. Proceedings of the National Academy of Sciences, 94(20), 11031–11036. [Link]

-

Chen, X., & Akk, G. (2019). Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect. Anesthesiology, 130(1), 78-90. [Link]

- Forman, S. A., & Miller, K. W. (2011). Anesthetic sites and allosteric mechanisms of action on Cys-loop ligand-gated ion channels. Canadian Journal of Anesthesia/Journal canadien d'anesthésie, 58(2), 191-205.

-

Ge, L., Zhang, Y., Wang, H., & Yang, L. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of Visualized Experiments, (119), e55121. [Link]

- Husain, S. S., Stewart, D., & Forman, S. A. (2003). The S(-) enantiomer of etomidate is a potent inhibitor of adrenal steroidogenesis. Anesthesiology, 98(2), 445-452.

-

Li, G. D., Chiara, D. C., Sawyer, G. W., Husain, S. S., Olsen, R. W., & Cohen, J. B. (2006). Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog. Journal of Neuroscience, 26(45), 11599–11605. [Link]

-

npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]

-

Reactome. (n.d.). GABA receptor activation. Retrieved from [Link]

-

Stewart, D. S., Husain, S. S., & Forman, S. A. (2008). The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating. Anesthesia and analgesia, 106(5), 1451–1460. [Link]

-

Tomlin, S. L., Jenkins, A., Lieb, W. R., & Franks, N. P. (1998). Stereoselective effects of etomidate optical isomers on gamma-aminobutyric acid type A receptors and animals. Anesthesiology, 88(3), 708–717. [Link]

-

van Amsterdam, J. G., & van der Schyf, C. J. (2012). Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog. Journal of Neuroscience, 32(45), 15735-15736. [Link]

- Zeller, A., Arras, M., & Jurd, R. (2005). The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia. European Journal of Neuroscience, 21(5), 1230-1240.

-

Merenick, D., Jessel, A., Ganshorn, H., & Pang, D. S. J. (2022). Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review. Journal of the American Association for Laboratory Animal Science, 61(5), 459-468. [Link]

- Jurd, M., Chisari, M., & Belelli, D. (2003). The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia. British Journal of Pharmacology, 140(1), 73-79.

-

UBC Animal Care Services. (n.d.). Adult Rodent Anesthesia SOP. Retrieved from [Link]

-

Lingamaneni, R., & Hemmings, H. C. (2005). Potentiation, activation and blockade of GABAA receptors by etomidate in the rat sacral dorsal commissural neurons. Neuroscience, 133(2), 503-510. [Link]

-

Cao, J., Zhang, Y., & Wang, Z. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR protocols, 3(1), 101188. [Link]

- Michels, G., & Moss, S. J. (2007). GABAA receptors: properties and trafficking. Critical reviews in biochemistry and molecular biology, 42(1), 3-14.

-

Wikipedia. (2023, December 22). Etomidate. In Wikipedia. [Link]

-

Merenick, D., Jessel, A., Ganshorn, H., & Pang, D. S. J. (2022). Consistency in Applying the Loss of Righting Reflex to Assess Unconsciousness during Induction of General Anesthesia in Rats and Mice: A Systematic Review Protocol. PRISM: University of Calgary's Digital Repository. [Link]

Sources

- 1. Stereoselective effects of etomidate optical isomers on gamma-aminobutyric acid type A receptors and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 3. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potentiation, activation and blockade of GABAA receptors by etomidate in the rat sacral dorsal commissural neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 10. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecificity of Etomidate Enantiomers: From Molecular Mechanisms to Therapeutic Frontiers

Preamble: The Imperative of Chirality in Anesthetic Drug Design

In the realm of pharmacology, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers, or enantiomers. These enantiomers, while chemically identical, can exhibit profoundly different physiological effects due to the stereospecific nature of their biological targets, such as receptors and enzymes. The intravenous anesthetic etomidate serves as a classic and compelling case study in stereopharmacology. It exists as two enantiomers, (R)-etomidate and (S)-etomidate, yet only one is responsible for its potent hypnotic effects. This guide provides an in-depth technical exploration of the stereospecific effects of etomidate, elucidating the molecular mechanisms, physiological consequences, and the critical role this understanding plays in the development of next-generation anesthetic agents.

The Molecular Basis of Etomidate's Stereospecific Hypnotic Action

Etomidate's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] The clinical formulation of etomidate consists exclusively of the (R)-(+)-enantiomer, a decision rooted in early research demonstrating its significantly higher hypnotic potency.[3]

Differential Affinity for the GABA-A Receptor

The stereoselectivity of etomidate's action begins at its binding site on the GABA-A receptor. The hypnotic activity is mediated almost entirely by the (R)-enantiomer.[4] Studies have shown that (R)-etomidate is approximately 10 to 20 times more potent than its (S)-(-)-counterpart in producing hypnosis.[3] This disparity is a direct consequence of the specific molecular architecture of the etomidate binding site, located in a hydrophobic pocket within the transmembrane domain at the interface between the β and α subunits (β+/α−).[5][6]

(R)-etomidate's configuration allows for a high-affinity interaction with this site, stabilizing the open state of the receptor's chloride channel and thereby enhancing the affinity of GABA for its own binding site.[7] This potentiation of GABAergic inhibitory currents leads to neuronal hyperpolarization and the resulting central nervous system depression and hypnosis.[1] Conversely, the (S)-enantiomer fits poorly into this binding pocket, resulting in a much weaker modulatory effect and a hypnotic potency that is 20-fold lower.[1]

// Edges GABA -> receptor:gaba_site [label="Binds", fontsize=9]; R_Etomidate -> receptor:etomidate_site [label="High-Affinity Binding", color="#34A853", fontcolor="#34A853", fontsize=9, penwidth=2]; receptor:channel -> receptor_open:channel [label="Allosteric\nModulation", fontsize=9]; receptor_open:channel -> hyperpolarization [label="Cl- Influx", fontsize=9]; hyperpolarization -> hypnosis [fontsize=9]; S_Etomidate -> receptor:etomidate_site [label="Low-Affinity Binding", color="#EA4335", fontcolor="#EA4335", fontsize=9, style=dashed, penwidth=1.5]; S_Etomidate -> weak_effect [fontsize=9]; } caption [label="Fig 1: Stereospecific Modulation of the GABA-A Receptor by Etomidate Enantiomers.", fontsize=10]; }

Subunit Selectivity

Further contributing to its unique pharmacological profile, etomidate exhibits selectivity for GABA-A receptors containing β2 or β3 subunits, showing substantially less activity at receptors containing the β1 subunit.[6] This subunit-specific interaction is thought to contribute to etomidate's favorable hemodynamic profile, as different receptor subunit compositions are localized to different brain regions controlling distinct physiological functions.[6] The stereochemical requirements for this subunit selectivity remain an active area of investigation.

The Stereospecificity of Adrenocortical Suppression

The most significant liability of etomidate is its dose-dependent and reversible inhibition of adrenal steroid synthesis.[1] This effect is mediated by the inhibition of 11β-hydroxylase, a critical enzyme in the adrenal cortex responsible for converting 11-deoxycortisol to cortisol.[5] This adverse effect is also highly stereospecific.

Research has demonstrated that (R)-etomidate is a more potent inhibitor of 11β-hydroxylase than (S)-etomidate.[6] The imidazole ring within the etomidate structure is understood to bind to the heme iron of the cytochrome P450 enzyme, but the precise stereochemical interactions that dictate the difference in inhibitory potency are complex. This finding is of paramount importance in drug development, as it suggests that the structural requirements for GABA-A receptor modulation and 11β-hydroxylase inhibition are distinct. This dissociation provides a therapeutic window for designing new etomidate analogs that retain the hypnotic properties of the (R)-enantiomer while minimizing or eliminating adrenal suppression.[6][8]

Comparative Pharmacological Data

The quantitative differences between the etomidate enantiomers are stark and best illustrated through comparative data from in vitro and in vivo studies.

Table 1: Comparative In Vitro and In Vivo Potency of Etomidate Enantiomers

| Parameter | (R)-(+)-Etomidate | (S)-(-)-Etomidate | Potency Ratio (R/S) | Source(s) |

|---|---|---|---|---|

| Anesthetic Potency (Tadpole EC₅₀) | 3.4 µM | 57 µM | ~17 | [7] |

| GABA-A Receptor Modulation | High Potency | Low Potency | ~10-20 | [3][7] |

| Adrenocortical Inhibition | High Potency | Lower Potency | >1 (R is more potent) |[6] |

Data synthesized from multiple sources to illustrate the magnitude of stereospecific effects.

Experimental Protocols for Assessing Stereospecificity

For researchers in drug development, rigorous and reproducible assays are essential for characterizing the stereospecific effects of novel compounds. The following protocols represent foundational workflows for evaluating etomidate analogs.

Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Causality: The first step in studying enantiomers is to ensure their purity and to accurately quantify them in biological matrices. A validated chiral HPLC method is non-negotiable for separating the enantiomers, which are otherwise indistinguishable by most analytical techniques.

Methodology:

-

Column Selection: Utilize a chiral stationary phase column, such as a Cyclodex-B column, which is effective for etomidate enantiomer resolution.[9]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:30 (v/v) mixture of methanol and a phosphate buffer adjusted to pH 7.0.[9]

-

System Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

Detection: UV absorbance at 240 nm.[9]

-

-

Standard Curve Generation: Prepare serial dilutions of purified (R)- and (S)-etomidate standards (e.g., 0.1 to 10 µg/mL) to generate separate calibration curves for each enantiomer.

-

Sample Analysis: Inject the prepared sample and quantify each enantiomer based on its retention time and the corresponding standard curve.

Protocol: In Vivo Hypnotic Potency via Loss of Righting Reflex (LORR)

Causality: The LORR assay is a robust, whole-animal model that provides a clear behavioral endpoint for assessing hypnotic potency. It integrates the pharmacokinetics and pharmacodynamics of a compound to give a clinically relevant measure of anesthetic effect.

Methodology (Rat Model):

-

Animal Acclimation: Acclimate adult male Sprague-Dawley rats to the testing environment.

-

Drug Preparation: Dissolve each enantiomer in a suitable vehicle (e.g., 35% propylene glycol) to the desired concentrations.

-

Dose Administration: Administer a single bolus dose of the test enantiomer via a tail vein catheter. Doses should be selected to bracket the expected 50% effective dose (ED₅₀).

-

Assessment of Righting Reflex: Immediately after injection, place the animal in a supine position. The loss of the righting reflex is defined as the inability of the animal to right itself (turn onto all four paws) within 30 seconds.

-

Data Analysis: For each enantiomer, determine the ED₅₀ (the dose required to cause LORR in 50% of animals) using probit analysis. This allows for a quantitative comparison of hypnotic potency.

Conclusion and Future Directions

The stereospecificity of etomidate is a powerful illustration of how chirality governs pharmacology. The (R)-enantiomer is a potent and hemodynamically stable hypnotic agent, while the (S)-enantiomer is largely inactive. Crucially, the undesirable inhibition of adrenocortical function is also stereoselective, with (R)-etomidate being the more potent inhibitor. This knowledge has been the catalyst for a new wave of drug design, aimed at creating novel anesthetic agents. By modifying the structure of etomidate, particularly around the chiral center and ester moiety, researchers are developing analogs that retain the beneficial GABA-A receptor modulation of (R)-etomidate while engineering out the liability of 11β-hydroxylase inhibition.[6] The continued exploration of these stereochemical relationships will undoubtedly lead to safer and more effective anesthetic drugs for a wide range of clinical applications.

References

-

Ghoname, E. A., & Tieu, B. H. (Year unavailable). Etomidate. StatPearls Publishing. [Link]

-

Anesthesia Key. (2017). Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions. Anesthesia Key. [Link]

-

Wikipedia. (Date unavailable). Etomidate. Wikipedia. [Link]

-

van den Berg, J. P., Vereecke, H. E. M., Proost, J. H., Eleveld, D. J., Wietasch, J. K. G., Absalom, A. R., & Struys, M. M. R. F. (2019). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics, 58(8), 987–1004. [Link]

-

Pejo, E., Santer, P., Meoli, D. F., Akin, E. A., Streicher, J. M., & Raines, D. E. (2016). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Anesthesia and Analgesia, 122(1), 93–101. [Link]

-

Forman, S. A. (2011). Clinical and Molecular Pharmacology of Etomidate. Anesthesiology, 114(3), 695–707. [Link]

-

Sneyd, J. R., & Rigby-Jones, A. E. (2018). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. ResearchGate. [Link]

-

ResearchGate. (Date unavailable). Methodology for the analysis of etomidate and its enantiomer by HPLC. ResearchGate. [Link]

-

Daniels, S., Roberts, D. M., & Franks, N. P. (1998). Stereoselective effects of etomidate optical isomers on gamma-aminobutyric acid type A receptors and animals. Anesthesiology, 88(3), 709–717. [Link]

-

Semantic Scholar. (Date unavailable). The Pharmacology of Etomidate and Etomidate Derivatives. Semantic Scholar. [Link]

Sources

- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]

- 5. Etomidate - Wikipedia [en.wikipedia.org]

- 6. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective effects of etomidate optical isomers on gamma-aminobutyric acid type A receptors and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

S-(-)-Etomidate binding affinity to GABAA receptors

An In-Depth Technical Guide to the Stereospecific Binding of Etomidate to GABA-A Receptors

Foreword

The γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system, presents a complex and multifaceted target for therapeutic intervention. Its intricate architecture, comprising a vast array of subunit combinations, gives rise to a rich pharmacology that has been exploited for decades in the development of anxiolytics, sedatives, and anesthetics. Among these, etomidate stands out for its potency and unique pharmacological profile. As an intravenous anesthetic, its efficacy is almost entirely attributed to one of its optical isomers, R-(+)-etomidate. The profound difference in activity between its enantiomers offers a classic case study in stereoselectivity, pointing unequivocally to a specific, high-affinity binding interaction with the receptor protein.

This guide is designed for researchers, neuropharmacologists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the principles and methodologies used to characterize the binding affinity of etomidate's enantiomers. We will deconstruct the molecular basis of this interaction, provide field-proven experimental protocols for its quantification, and synthesize the data to explain the causal links between molecular structure, binding affinity, and anesthetic effect. This document serves as both a reference and a practical guide to investigating the nuanced world of GABA-A receptor modulation.

Part 1: The GABA-A Receptor: A Primer on Structure and Function

GABA-A receptors are members of the Cys-loop superfamily of pentameric ligand-gated ion channels.[1][2] The receptor is a heteropentameric complex that forms a central ion pore permeable to chloride ions.[3] In the mature brain, the influx of chloride upon GABA binding leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential and a reduction in neuronal excitability.

The functional and pharmacological diversity of GABA-A receptors arises from the variety of subunits that can assemble to form the pentameric channel.[1] These subunits are drawn from several classes, including α, β, γ, δ, ε, θ, and π. The most common isoform in the mammalian brain consists of two α1, two β2, and one γ2 subunit (α1β2γ2).[1][3] The interfaces between these subunits are of critical pharmacological importance, as they form the binding sites for a host of ligands, including the endogenous neurotransmitter GABA, benzodiazepines, barbiturates, and general anesthetics like etomidate.[1]

The Allosteric Nature of Anesthetic Binding

General anesthetics do not typically bind to the same site as GABA (the orthosteric site). Instead, they bind to distinct, allosteric sites on the receptor complex.[1] Binding to these sites induces conformational changes that modulate the receptor's response to GABA. Etomidate is a positive allosteric modulator (PAM), meaning it enhances the receptor's function.[4] It achieves this by increasing the apparent affinity of the receptor for GABA and by stabilizing the open-channel conformation, thereby potentiating the inhibitory current.[4][5] At higher concentrations, etomidate can directly activate the receptor in the absence of GABA, acting as an allosteric agonist.[6]

Part 2: The Molecular Basis of Etomidate's Stereospecificity

Etomidate is a chiral molecule administered clinically as the pure R-(+)-enantiomer.[6] This specificity is the cornerstone of our understanding of its mechanism. The R-(+)-isomer is approximately 10 to 20 times more potent as a GABA-A receptor modulator and hypnotic agent than its S-(-)-counterpart.[4][6] This dramatic difference in potency strongly refutes early theories of anesthesia based on non-specific membrane perturbation and provides compelling evidence for a discrete and stereoselective binding pocket on the receptor protein.

Locating the Etomidate Binding Site

Decades of research using photolabeling, site-directed mutagenesis, and computational modeling have precisely located the etomidate binding site.

-

Location: The site is situated within the receptor's transmembrane domain (TMD).[4]

-

Subunit Interface: It lies in a water-accessible cavity at the interface between a β subunit and an α subunit (denoted as the β+/α− interface).[3][5][6] Most GABA-A receptors contain two such sites.[3]

-

Key Residues: Photoaffinity labeling with [3H]azi-etomidate, a photoreactive analog, definitively identified two key residues that line this pocket: α1Met-236 (in the M1 transmembrane helix) and β3Met-286 (in the M3 transmembrane helix).[5]

-

The Critical Role of the β Subunit: The identity of the β subunit is a crucial determinant of etomidate sensitivity. Receptors containing β2 or β3 subunits are highly sensitive to etomidate, whereas those containing the β1 subunit are largely insensitive.[7] This selectivity has been traced to a single amino acid residue in the M2 transmembrane domain: an asparagine (Asn) at position 265 (in β2/β3) is required for high potency. Swapping this Asn for the serine (Ser) found in the β1 subunit abolishes etomidate sensitivity.[7][8]

The following diagram illustrates the location of the etomidate binding site within the pentameric GABA-A receptor structure.

Caption: Diagram of GABA-A receptor subunits and key ligand binding sites.

Part 3: Methodologies for Quantifying Binding Affinity

Determining the binding affinity of a compound is a foundational step in pharmacology. For a ligand like etomidate, which acts as an allosteric modulator, two primary methodologies are employed: biochemical radioligand binding assays and functional electrophysiological assays. Each provides a different but complementary piece of the puzzle.

Methodology 1: Radioligand Competition Binding Assay

This technique directly measures the ability of a test compound (the "competitor," e.g., S-(-)- or R-(+)-etomidate) to displace a radiolabeled ligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC50 value, from which the inhibition constant (Ki) can be calculated.

Causality Behind Experimental Choices:

-

Why Competition? Since a high-affinity radiolabeled version of etomidate is not commercially standard, a competition assay against a known site-specific radioligand (like [3H]azi-etomidate or [3H]EBOB) is the most robust approach.[9]

-

Why Membrane Prep? Using cell membranes expressing the receptor of interest isolates the receptor from other cellular components, reducing non-specific binding and providing a cleaner system for measuring the direct drug-receptor interaction.

-

Why Filtration? Rapid filtration is crucial to separate the receptor-bound radioligand from the unbound radioligand before equilibrium can shift, ensuring an accurate snapshot of the binding state.[10]

Step-by-Step Protocol: Competition Binding Assay

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β3γ2).

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). The final suspension should be around 0.25 mg/ml protein.[11]

-

-

Binding Assay:

-

Set up assay tubes in triplicate for each condition: Total Binding, Non-Specific Binding (NSB), and Competitor Concentrations.

-

To each tube, add:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of radioligand (e.g., 2 nM [3H]azi-etomidate).

-

For NSB tubes: A high concentration of a non-labeled competing ligand (e.g., 100 µM R-(+)-etomidate).

-

For competitor tubes: A range of concentrations of S-(-)- or R-(+)-etomidate (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

-

Initiate the binding reaction by adding the membrane preparation (e.g., 50-100 µg protein per tube).[11]

-

Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

-

-

Termination and Measurement:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[10]

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor (S-(-)- or R-(+)-etomidate).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Methodology 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the effect of etomidate on the ion channel's activity. It provides a measure of potency (EC50 for potentiation) which, while not a direct measure of binding affinity (Ki), is a direct consequence of it and is often more physiologically relevant.

Causality Behind Experimental Choices:

-

Why Oocytes? Xenopus oocytes are a robust and reliable system for expressing foreign ion channels. They are large, easy to inject with mRNA, and have very few native channels that would interfere with the measurement.[7]

-

Why Voltage Clamp? Holding the membrane potential constant allows the direct measurement of the current (ion flow) passing through the channel, providing a clean and quantifiable output of receptor activity.

-

Why GABA EC10? To measure potentiation, a low, non-saturating concentration of GABA (e.g., EC5-EC10) is used. This provides a stable baseline current that can be clearly enhanced by a positive allosteric modulator.

Step-by-Step Protocol: TEVC in Xenopus Oocytes

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Prepare cRNA for the desired GABA-A receptor subunits (e.g., α1, β3, γ2) via in vitro transcription from cDNA plasmids.

-

Inject a precise amount of the cRNA mixture into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a fixed voltage (e.g., -60 mV).

-

Establish a baseline by perfusing with Ringer's solution.

-

-

Measurement of Potentiation:

-

Apply a low concentration of GABA (e.g., EC10, predetermined for the specific receptor subtype) to elicit a small, stable inward current (I_GABA).

-

While continuing to apply GABA, co-apply varying concentrations of S-(-)- or R-(+)-etomidate.

-

Record the potentiated current (I_potentiated) at each etomidate concentration.

-

Ensure adequate washout periods between applications.

-

-

Data Analysis:

-

Calculate the percent potentiation for each concentration: % Potentiation = ((I_potentiated - I_GABA) / I_GABA) * 100.

-

Plot the percent potentiation as a function of the log concentration of the etomidate enantiomer.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the maximum efficacy.

-

Caption: Etomidate positively modulates the GABA-A receptor.

This model shows that etomidate binding shifts the conformational equilibrium of the GABA-bound receptor, making the open state more stable and thus more probable. This results in a larger and more prolonged chloride current for a given concentration of GABA, leading to enhanced neuronal inhibition and, ultimately, anesthesia.

Conclusion

The study of S-(-)-etomidate's interaction with the GABA-A receptor is fundamentally a study in stereoselectivity. Its low binding affinity and functional potency, especially when contrasted with the R-(+) enantiomer, provide irrefutable evidence for a specific, structured binding site. Methodologies such as radioligand binding and electrophysiology are essential tools that allow us to quantify these differences and build a comprehensive picture of the drug-receptor interaction. Understanding this relationship at a molecular level—from the key residues in the β+/α− transmembrane interface to the allosteric modulation of channel gating—is not merely an academic exercise. It forms the rational basis for the development of new anesthetic agents, such as etomidate analogs designed to retain the high-affinity binding of the R-(+) isomer while minimizing off-target effects like adrenocortical suppression. [8]The principles and protocols outlined in this guide provide a robust framework for advancing this critical area of neuropharmacology and drug discovery.

References

-

Jayakar, S. S., Zhou, X., Chiara, D. C., Dostalova, Z., Savechenkov, P. Y., Bruzik, K. S., Miller, K. W., & Cohen, J. B. (2014). The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating. PLoS ONE, 9(9), e101417. [Link]

-

Stewart, D. S., Hotchkiss, K. M., Husain, S. S., & Forman, S. A. (2016). GABAA Receptor Modulation by Etomidate Analogues. Anesthesiology, 124(3), 665–675. [Link]

-

Pejo, E., Chen, Z. W., Mehdipour, A. R., Gria, A. D., Chruch, S. P., Stewart, D. S., ... & Forman, S. A. (2019). Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect. Anesthesiology, 131(3), 576-588. [Link]

-

Li, G. D., Chiara, D. C., Sawyer, G. W., Husain, S. S., Olsen, R. W., & Cohen, J. B. (2006). Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog. Journal of Neuroscience, 26(45), 11599–11605. [Link]

-

Sieghart, W., & Ernst, M. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 8, 80. [Link]

-

Belelli, D., Lambert, J. J., Peters, J. A., Wafford, K., & Hadingham, K. T. (1997). The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid. Proceedings of the National Academy of Sciences, 94(20), 11031-11036. [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABAA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.6. [Link]

-

Wikipedia contributors. (2023, December 28). Etomidate. In Wikipedia, The Free Encyclopedia. [Link]

-

Son, Y., & Singh-Mehta, A. (2024). Understanding the GABAA Receptor: Implications for Anesthesia and Beyond. Cureus, 16(3), e56958. [Link]

-

Dohlman, J., Nielsen, A. L., Dahl, A. B., & Andreasen, J. T. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Note: While this source is for GABA-B, the principles of radioligand binding and filtration are general and applicable. [Link]

-

Atucha, E., Hammerschmidt, F., Zolle, I., Sieghart, W., & Berger, M. L. (2009). Structure-activity relationship of etomidate derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 19(15), 4284-4287. [Link]

-

Liu, J., & Garcia, G. W. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 90(1), e77. [Link]

Sources

- 1. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Etomidate - Wikipedia [en.wikipedia.org]

- 7. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of etomidate derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Off-Target Effects of S-(-)-Etomidate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etomidate, specifically the active R-(+)-enantiomer, is a potent intravenous hypnotic agent prized for its rapid onset of action and notable cardiovascular stability.[1][2] Its primary therapeutic effect is mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission.[3][4][5] However, the clinical utility of etomidate is constrained by significant and well-documented off-target effects, the most prominent of which is the reversible inhibition of adrenal steroidogenesis. This guide provides a detailed technical examination of the molecular mechanisms underpinning both the on-target and critical off-target activities of S-(-)-Etomidate. We will dissect the causality behind its effects on the endocrine, cardiovascular, and central nervous systems, provide validated experimental protocols for their investigation, and discuss the implications for drug development and clinical application.

Section 1: The On-Target Mechanism - Potentiation of GABA-A Receptors

To appreciate its off-target profile, one must first understand Etomidate's intended mechanism of action. Etomidate exerts its hypnotic effects by binding to a specific site on the GABA-A receptor, a ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the central nervous system.[3][5]

Molecular Interaction: The binding site for etomidate is located within the transmembrane domain at the interface between the α and β subunits.[1][3] This interaction does not activate the receptor directly at low concentrations; instead, it acts as a positive allosteric modulator.[1][6] It increases the receptor's affinity for its endogenous ligand, GABA, thereby potentiating the GABA-induced chloride (Cl-) current.[4][6] This enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and resulting in sedation and hypnosis.[4] At higher concentrations, etomidate can directly activate the GABA-A receptor in the absence of GABA.[1][6][7]

Caption: On-target mechanism of this compound at the GABA-A receptor.

Section 2: The Primary Off-Target Effect - Adrenocortical Suppression

The most significant and clinically limiting off-target effect of etomidate is its potent and reversible inhibition of adrenal corticosteroid synthesis.[8][9]

Mechanism: Inhibition of 11β-Hydroxylase (CYP11B1)

The adrenal cortex synthesizes critical steroid hormones, including cortisol, through a multi-step enzymatic pathway. Etomidate directly interferes with this process by inhibiting the mitochondrial cytochrome P450 enzyme 11β-hydroxylase (encoded by the CYP11B1 gene).[8][9][10]

Causality of Inhibition: The inhibitory action is highly specific and potent. The basic nitrogen atom within etomidate's imidazole ring is believed to form a coordination bond with the heme iron atom at the active site of the 11β-hydroxylase enzyme.[8] This binding event physically obstructs the enzyme's catalytic function, preventing the conversion of 11-deoxycortisol to cortisol, the final step in glucocorticoid synthesis.[8][9] This blockade leads to an accumulation of cortisol precursors, such as 11-deoxycortisol and 17-hydroxyprogesterone, and a sharp decrease in circulating cortisol levels.[11]

Caption: Etomidate blocks cortisol synthesis via 11β-hydroxylase inhibition.

Quantitative Potency and Clinical Consequences

The inhibition of 11β-hydroxylase occurs at concentrations of etomidate that are clinically relevant for anesthesia.[8] This potent activity means that even a single induction dose can lead to a period of adrenal suppression lasting for hours.[10][12]

| Parameter | Value | Source |

| IC50 for 11β-Hydroxylase | 26 nM (95% CI, 23–30 nM) | [8] |

| Dissociation Constant (Kd) | 21 nM - 40 nM | [13] |

The clinical consequence of this enzymatic blockade is iatrogenic primary adrenal insufficiency.[9][10] In critically ill patients, particularly those with sepsis, the inability to mount an adequate cortisol stress response can be associated with increased hypotension and has been controversially linked to increased mortality.[9][14][15]

Investigative Protocol: In Vitro H295R Steroidogenesis Assay

This protocol provides a framework for quantifying the inhibitory effect of this compound on steroidogenesis. The human NCI-H295R adrenocortical carcinoma cell line is the gold standard for this assay because it expresses all the key enzymes required for steroid hormone synthesis.[16][17]

Objective: To determine the concentration-dependent effect of this compound on cortisol production and precursor accumulation.